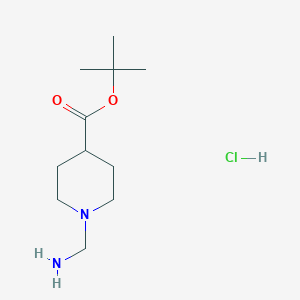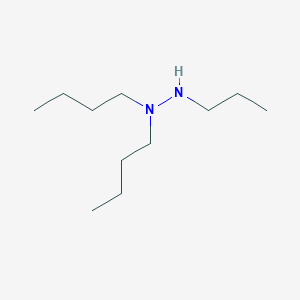
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride is a chemical compound known for its role as a dopamine receptor agonist. It is often used in scientific research to study the effects of dopamine on various biological systems . The compound has a molecular formula of C14H21NO2.HCl and a molecular weight of 271.78 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a tetralin derivative.
Hydroxylation: The tetralin derivative undergoes hydroxylation to introduce hydroxyl groups at the 5 and 6 positions.
Amination: The hydroxylated intermediate is then subjected to amination to introduce the N-methyl-N-propylamine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Hydroxylation: Using large reactors for the hydroxylation step.
Efficient Amination: Employing optimized conditions for the amination step to ensure high yield.
Purification: Utilizing advanced purification techniques such as recrystallization and chromatography to achieve high purity.
化学反応の分析
Types of Reactions
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dehydroxylated tetralin derivatives.
Substitution: N-substituted aminotetraline derivatives.
科学的研究の応用
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of dopamine receptor agonists.
Biology: Employed in studies to understand the role of dopamine in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.
Industry: Utilized in the development of new drugs targeting dopamine receptors.
作用機序
The compound exerts its effects by binding to dopamine receptors, specifically the D1 receptor subtype. This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of dopamine receptors influences various physiological processes, including motor control, mood regulation, and reward pathways .
類似化合物との比較
Similar Compounds
N,N-Dipropyldopamine hydrobromide: Another dopamine receptor agonist with similar properties.
3-[2-(Diproplyamino)ethyl]phenol hydrobromide: A compound with a similar structure and function.
TL 102 hydrobromide: Another dopamine receptor agonist used in research.
Uniqueness
5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride is unique due to its specific hydroxylation pattern and the presence of the N-methyl-N-propylamine group. These structural features contribute to its high affinity and selectivity for dopamine receptors, making it a valuable tool in scientific research .
特性
分子式 |
C14H22ClNO2 |
|---|---|
分子量 |
271.78 g/mol |
IUPAC名 |
5-[methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-3-9-15(2)12-6-4-5-11-10(12)7-8-13(16)14(11)17;/h7-8,12,16-17H,3-6,9H2,1-2H3;1H |
InChIキー |
LSDLDSTUGVAEJD-UHFFFAOYSA-N |
正規SMILES |
CCCN(C)C1CCCC2=C1C=CC(=C2O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid](/img/structure/B13943680.png)
![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943692.png)


![(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13943718.png)
![3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13943719.png)


![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943725.png)




